molecular formula C13H12FN3O2S B2966905 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034326-84-4

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2966905
CAS RN: 2034326-84-4
M. Wt: 293.32
InChI Key: RJJGNIVIXMSYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. The synthesis process involves the use of different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a fluoropyrimidin-2-yl group and a thiophen-3-yl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The presence of a fluoropyrimidine moiety in this compound suggests potential activity as an antitumor agent, possibly targeting enzymes or DNA replication processes in cancer cells.

Pharmacokinetics and ADME/Tox Studies

The introduction of heteroatomic fragments like fluoropyrimidine can modify physicochemical parameters and improve the ADME/Tox profile of drug candidates. This compound could be used to study the impact of such modifications on drug behavior .

Neuropharmacology

Compounds with a pyrrolidine scaffold have been shown to possess anticonvulsant activities. The specific substituents on the pyrrolidine ring can significantly affect biological activity, suggesting that this compound may have applications in the development of new treatments for neurological disorders .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can lead to different biological profiles due to varying binding modes to enantioselective proteins. This compound could be used to explore such enantioselective syntheses and their applications in drug design .

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c14-10-5-15-13(16-6-10)19-11-1-3-17(7-11)12(18)9-2-4-20-8-9/h2,4-6,8,11H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJGNIVIXMSYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.